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molecular formula C10H9NO2S B8375395 (2-Phenoxy-5-thiazolyl)-methanol

(2-Phenoxy-5-thiazolyl)-methanol

Cat. No. B8375395
M. Wt: 207.25 g/mol
InChI Key: YCCGJWDLYVDAGX-UHFFFAOYSA-N
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Patent
US04450169

Procedure details

A solution of 12 g of the product of Step A in 100 ml of tetrahydrofuran was added dropwise to a mixture of 2.8 g of lithium aluminum hydride in 200 ml of tetrahydrofuran and the mixture was refluxed for 24 hours. Excess hydride was destroyed by addition of ethyl acetate and aqueous 2N hydrochloric acid was added thereto. The mixture was filtered and the aqueous phase was extracted with ether. The combined organic phases were evaporated to dryness to obtain 5.2 g of (2-phenoxy-5-thiazolyl)-methanol.
Name
product
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[S:9][C:10]([C:13](OCC)=[O:14])=[CH:11][N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[O:1]([C:8]1[S:9][C:10]([CH2:13][OH:14])=[CH:11][N:12]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
product
Quantity
12 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1SC(=CN1)C(=O)OCC
Name
Quantity
2.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Excess hydride was destroyed by addition of ethyl acetate and aqueous 2N hydrochloric acid
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether
CUSTOM
Type
CUSTOM
Details
The combined organic phases were evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1SC(=CN1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 52.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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